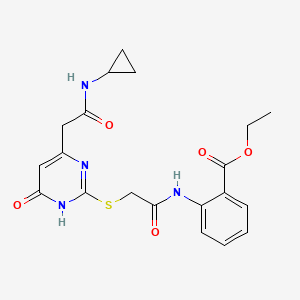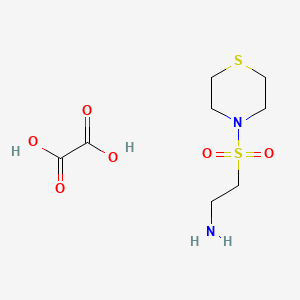![molecular formula C12H8F3N5OS2 B2646365 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide CAS No. 955976-61-1](/img/structure/B2646365.png)
2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a blend of pyrazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. Commonly, it starts with the formation of the pyrazole and thiazole rings, followed by their coupling and final amide formation. Typical reagents include trifluoromethylpyrazole, thiazole derivatives, and carboxamide. Reactions often require anhydrous conditions and the presence of catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial-scale production necessitates optimizing the synthetic route for efficiency, yield, and cost-effectiveness. Large-scale synthesis may employ automated reactors and continuous flow systems to enhance the scalability of the process. Catalysts and solvents are chosen to ensure a sustainable and environmentally friendly process, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, especially at the thiazole moiety, using reagents like potassium permanganate.
Reduction: : Reduction reactions can target the pyrazole ring or thiazole ring, often using lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can modify the trifluoromethyl group, utilizing reagents like sodium azide.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, dichloromethane Reducing agents: Sodium borohydride, lithium aluminum hydride Substitution reagents: Sodium azide, alkyl halides
Major Products
From oxidation, carboxylated derivatives form. Reduction may yield hydroxyl or amine derivatives. Substitution reactions typically yield azido or alkylated products.
Scientific Research Applications
Chemistry
The compound is instrumental in synthesizing complex heterocycles and as a building block for other biologically active molecules.
Biology
It has shown promise in inhibiting specific enzymes and receptors, contributing to research in enzymology and receptor biology.
Medicine
Studies indicate potential use as an anti-inflammatory, anti-cancer, and antiviral agent due to its ability to modulate biological pathways.
Industry
The compound's stability and reactivity make it useful in developing novel materials and as a precursor for polymers.
Mechanism of Action
The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, altering their activity. The trifluoromethyl group plays a crucial role in enhancing binding affinity and metabolic stability, while the pyrazole and thiazole rings interact with the active site, blocking or modulating the target's function.
Comparison with Similar Compounds
2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
2-(3-methyl-1H-pyrazol-1-yl)-N-thiazol-2-yl-thiazole-4-carboxamide: : Lacks the trifluoromethyl group, resulting in different binding properties and reactivity.
3-(trifluoromethyl)-5-methyl-N-thiazol-2-yl-thiazole-4-carboxamide: : Omits the pyrazole ring, leading to distinct biological activities.
The presence of the trifluoromethyl group in this compound significantly enhances its lipophilicity and metabolic resistance, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N5OS2/c1-6-4-8(12(13,14)15)20(19-6)11-17-7(5-23-11)9(21)18-10-16-2-3-22-10/h2-5H,1H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOCNRMJBDOPFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2646284.png)

![2-Chloro-N-[1-(1-methylsulfonylcyclopropyl)ethyl]acetamide](/img/structure/B2646287.png)
![3-[3-(2-Hydroxy-ethoxy)-phenyl]-acrylic acid](/img/structure/B2646288.png)

![[3-(Oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride](/img/structure/B2646292.png)
![N'-(2H-1,3-benzodioxol-5-yl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2646293.png)
![methyl 4-[[2-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2646296.png)
![1-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]imidazole](/img/structure/B2646300.png)


![1-(Bromomethyl)spiro[2.2]pentane](/img/structure/B2646303.png)

